molecular formula C6H14Cl2N2 B12949593 1,4-Diazabicyclo[4.2.0]octane dihydrochloride

1,4-Diazabicyclo[4.2.0]octane dihydrochloride

Cat. No.: B12949593
M. Wt: 185.09 g/mol
InChI Key: YQRGWFVLSGYOMD-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic organic compound that is highly nucleophilic and serves as a tertiary amine base. It is commonly used as a catalyst and reagent in various organic synthesis processes. This compound is known for its high nucleophilicity and basicity, making it a valuable tool in polymerization and other chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[4.2.0]octane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde and hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[4.2.0]octane dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired outcome .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Mechanism of Action

The mechanism of action of 1,4-Diazabicyclo[4.2.0]octane dihydrochloride involves its role as a nucleophilic catalyst. The compound’s nucleophilicity allows it to participate in various chemical reactions by donating electron pairs to electrophiles. This property makes it effective in promoting reactions such as the formation of carbon-carbon bonds and the activation of electrophilic species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazabicyclo[4.2.0]octane dihydrochloride is unique due to its high nucleophilicity and basicity, which make it an effective catalyst in a wide range of chemical reactions. Its ability to form stable adducts with various reagents further enhances its versatility in organic synthesis .

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

1,4-diazabicyclo[4.2.0]octane;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-5-6(1)8;;/h6-7H,1-5H2;2*1H

InChI Key

YQRGWFVLSGYOMD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C1CNCC2.Cl.Cl

Origin of Product

United States

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